molecular formula C13H12ClNO B12652550 (2-Aminophenyl)-phenylmethanone;hydrochloride CAS No. 40318-20-5

(2-Aminophenyl)-phenylmethanone;hydrochloride

Katalognummer: B12652550
CAS-Nummer: 40318-20-5
Molekulargewicht: 233.69 g/mol
InChI-Schlüssel: CPVYPYCGVPCKIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Aminophenyl)-phenylmethanone;hydrochloride is an organic compound that features a phenyl group attached to a methanone group, which is further bonded to an aminophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)-phenylmethanone;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminophenylamine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Aminophenyl)-phenylmethanone;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of (2-Aminophenyl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Aminophenyl)-phenylmethanone;hydrochloride stands out due to its unique combination of chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .

Eigenschaften

CAS-Nummer

40318-20-5

Molekularformel

C13H12ClNO

Molekulargewicht

233.69 g/mol

IUPAC-Name

(2-aminophenyl)-phenylmethanone;hydrochloride

InChI

InChI=1S/C13H11NO.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9H,14H2;1H

InChI-Schlüssel

CPVYPYCGVPCKIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.